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Compound of Interest

Compound Name: 2-Iodobenzohydrazide

Cat. No.: B1297923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 2-
Iodobenzohydrazide, a molecule of interest in medicinal chemistry and drug development.

The following sections present an in-depth examination of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a

comprehensive resource for the characterization and identification of this compound.

Introduction to 2-Iodobenzohydrazide
2-Iodobenzohydrazide (C₇H₇IN₂O) is an organic compound featuring a benzoyl group

substituted with an iodine atom at the ortho position and a hydrazide functional group.[1][2] Its

structure suggests potential applications as a building block in the synthesis of various

heterocyclic compounds with diverse biological activities. Accurate spectral analysis is crucial

for confirming its identity and purity.

Molecular Structure:

Key Molecular Features:

A disubstituted aromatic ring.

A carbonyl group (amide).

A hydrazide moiety (-NH-NH₂).
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An iodine substituent on the benzene ring.

These features give rise to characteristic signals in NMR, IR, and MS analyses, which are

detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data
The proton NMR spectrum of 2-Iodobenzohydrazide is expected to show distinct signals for

the aromatic protons and the hydrazide protons. The chemical shifts are influenced by the

electron-withdrawing effects of the carbonyl group and the iodine atom.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Aromatic CH

(ortho to C=O)
7.8 - 8.0

Doublet of

doublets
J ≈ 7-8, 1-2 1H

Aromatic CH

(para to C=O)
7.4 - 7.6

Triplet of

doublets
J ≈ 7-8, 1-2 1H

Aromatic CH

(meta to C=O)
7.1 - 7.3 Triplet J ≈ 7-8 1H

Aromatic CH

(ortho to I)
7.9 - 8.1

Doublet of

doublets
J ≈ 7-8, 1-2 1H

-NH- 9.5 - 10.5 Singlet (broad) - 1H

-NH₂ 4.5 - 5.5 Singlet (broad) - 2H

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The broadness of the -NH

and -NH₂ signals is due to quadrupole broadening and chemical exchange.
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Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl C=O 165 - 170

Aromatic C-I 90 - 95

Aromatic C-C=O 135 - 140

Aromatic CH 125 - 135 (multiple signals)

Experimental Protocol for NMR Spectroscopy
A sample of 2-Iodobenzohydrazide (5-10 mg) is dissolved in a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube.[3] The spectrum is recorded on a 400 MHz or

500 MHz NMR spectrometer.[3] Tetramethylsilane (TMS) is used as an internal standard for

chemical shift referencing (0.00 ppm).[4] For ¹H NMR, the spectral width is typically set from 0

to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Data processing

involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Data
The IR spectrum of 2-Iodobenzohydrazide will show characteristic absorption bands for the N-

H, C=O, and C-N bonds, as well as aromatic C-H and C=C vibrations.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity

3300 - 3400 N-H stretch Hydrazide (-NH₂) Medium-Strong

3150 - 3250 N-H stretch Amide (-NH-) Medium

3000 - 3100 C-H stretch Aromatic Medium-Weak

1640 - 1680 C=O stretch (Amide I) Carbonyl Strong

1570 - 1620 N-H bend (Amide II) Amide Medium-Strong

1450 - 1600 C=C stretch Aromatic Ring Medium

1200 - 1300 C-N stretch Amide Medium

690 - 900 C-H out-of-plane bend Aromatic Strong

Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) Fourier-

Transform Infrared (FTIR) spectrometer.[5] A small amount of the solid sample is placed

directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400

cm⁻¹.[5] A background spectrum of the clean ATR crystal is recorded first and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectrometry Data
For 2-Iodobenzohydrazide, the molecular ion peak ([M]⁺) is expected at a mass-to-charge

ratio (m/z) corresponding to its molecular weight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pdfs.semanticscholar.org/b7fa/6366a7ab147b0357a6fbe81a0a3bd695e6da.pdf
https://pdfs.semanticscholar.org/b7fa/6366a7ab147b0357a6fbe81a0a3bd695e6da.pdf
https://www.benchchem.com/product/b1297923?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Molecular Formula C₇H₇IN₂O

Molecular Weight 262.05 g/mol [1]

Exact Mass 261.96031 Da[1]

Predicted [M]⁺ Peak m/z 262

Predicted [M+H]⁺ Peak m/z 263

Key Fragmentation Peaks (Predicted):

m/z 127: [I]⁺, corresponding to the iodine atom.

m/z 231: [M - NHNH₂]⁺, loss of the hydrazinyl group.

m/z 204: [C₇H₄IO]⁺, from the iodobenzoyl cation.

Experimental Protocol for Mass Spectrometry
The mass spectrum can be acquired using an Electron Ionization (EI) or Electrospray Ionization

(ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source, where it is

bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the

sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the

ESI source, where a high voltage is applied to generate ions. The ions are then separated by a

mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

Workflow and Data Integration
The characterization of 2-Iodobenzohydrazide involves a systematic workflow that integrates

data from multiple analytical techniques.
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Caption: Workflow for the spectral analysis of 2-Iodobenzohydrazide.

This integrated approach ensures a comprehensive and accurate structural elucidation of the

compound. The combination of NMR, IR, and MS data provides complementary information

that, when considered together, allows for the unambiguous confirmation of the chemical

structure of 2-Iodobenzohydrazide. This is essential for quality control in synthesis and for

further studies in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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